3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

Catalog No.
S6883455
CAS No.
905947-49-1
M.F
C26H19BO2
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

CAS Number

905947-49-1

Product Name

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

IUPAC Name

[3-(10-phenylanthracen-9-yl)phenyl]boronic acid

Molecular Formula

C26H19BO2

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H

InChI Key

XCQOCQGDWNJJIW-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is an organic compound characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring that is further connected to a phenyl-anthracene moiety. Its molecular formula is C26H19BO2, and it has a molecular weight of approximately 374.24 g/mol. The compound typically appears as light yellow to yellow crystals and is soluble in organic solvents, making it suitable for various chemical applications .

While detailed safety data is limited, some general precautions are recommended when handling 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid:

  • Potential irritant: As with many boronic acids, it is advisable to wear gloves and eye protection to avoid skin and eye irritation.
  • Dust control: Use a fume hood when handling the compound in powder form to minimize inhalation.
  • Follow proper disposal procedures: Consult with safety regulations for proper disposal of organic compounds and boron-containing materials.
  • Organic Synthesis

    Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. This reaction type allows for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid could potentially be used as a building block in the synthesis of complex organic molecules containing an anthracene moiety.

  • Molecular Recognition

    Anthracene derivatives are known for their ability to bind to various biomolecules []. 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid, with its combined anthracene and phenyl groups, might be investigated for its potential interaction with specific proteins or DNA.

  • Material Science

    Anthracene-based materials are being explored for their applications in organic electronics and optoelectronic devices due to their interesting photophysical properties []. The incorporation of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid into polymers or other materials could be a potential research area to explore its influence on conductivity, light emission, or other desired properties.

  • Suzuki Coupling Reaction: This compound can act as a coupling partner in Suzuki reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is significant for synthesizing complex organic molecules.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation, affecting its reactivity and solubility in different environments.

The synthesis of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid typically involves several steps:

  • Formation of the Anthracene Derivative: The synthesis may start with the preparation of the anthracene derivative through Friedel-Crafts acylation or other aromatic substitution reactions.
  • Boronic Acid Formation: The introduction of the boronic acid functional group can be achieved via the reaction of the anthracene derivative with boron reagents such as trimethyl borate or boron trioxide under acidic or basic conditions.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired purity for further applications .

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid has several notable applications:

  • Organic Electronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Chemical Sensors: The compound's ability to form complexes with various analytes makes it useful in sensor technology for detecting biomolecules.
  • Medicinal Chemistry: Its potential biological activity suggests applications in drug discovery and development, particularly in targeting specific enzymes or pathways involved in diseases .

Interaction studies involving 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid focus on its binding affinity with proteins and other biomolecules. These studies often employ techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to elucidate the binding mechanisms and affinities. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .

Several compounds share structural similarities with 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
10-Phenylanthracen-9-ylboronic acidC20H15BO2Simpler structure, lacks additional phenyl group
4-Bromophenylboronic acidC6H6BrO2More straightforward synthetic pathway
4-Methylphenylboronic acidC8H11BO2Exhibits different electronic properties

Uniqueness: The uniqueness of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid lies in its complex structure that combines both anthracene and phenyl functionalities, which enhances its electronic properties and potential applications in organic electronics compared to simpler boronic acids. Its ability to participate in diverse

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

374.1478100 g/mol

Monoisotopic Mass

374.1478100 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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